molecular formula C8H7N3O B129002 Pyrrolo[1,2-a]pyrazine-8-carboxamide CAS No. 158945-77-8

Pyrrolo[1,2-a]pyrazine-8-carboxamide

Cat. No. B129002
M. Wt: 161.16 g/mol
InChI Key: CVVRXDOMPHKDLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrolo[1,2-a]pyrazine-8-carboxamide, also known as PP-8, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. PP-8 is a derivative of pyrazine and has been studied for its pharmacological properties, including its ability to inhibit certain enzymes and receptors. In

Mechanism Of Action

Pyrrolo[1,2-a]pyrazine-8-carboxamide exerts its pharmacological effects through a variety of mechanisms. It has been shown to inhibit the activity of the protein kinase CK2, which plays a role in cell proliferation and survival. Pyrrolo[1,2-a]pyrazine-8-carboxamide has also been shown to inhibit the adenosine A3 receptor, which is involved in inflammation and immune function. Additionally, Pyrrolo[1,2-a]pyrazine-8-carboxamide has been shown to induce apoptosis in cancer cells, which may be related to its ability to inhibit certain enzymes and receptors.

Biochemical And Physiological Effects

Pyrrolo[1,2-a]pyrazine-8-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the protein kinase CK2, which may be related to its potential anti-cancer properties. Pyrrolo[1,2-a]pyrazine-8-carboxamide has also been shown to inhibit the adenosine A3 receptor, which may be related to its potential anti-inflammatory properties. Additionally, Pyrrolo[1,2-a]pyrazine-8-carboxamide has been shown to induce apoptosis in cancer cells, which may be related to its potential anti-cancer properties.

Advantages And Limitations For Lab Experiments

Pyrrolo[1,2-a]pyrazine-8-carboxamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be easily scaled up for industrial production. Additionally, Pyrrolo[1,2-a]pyrazine-8-carboxamide has been shown to have potential applications in drug discovery and development, which makes it an attractive target for further research. However, one limitation is that Pyrrolo[1,2-a]pyrazine-8-carboxamide has not been extensively studied in vivo, which limits our understanding of its potential pharmacological properties.

Future Directions

There are several future directions for research on Pyrrolo[1,2-a]pyrazine-8-carboxamide. One area of interest is the potential anti-cancer properties of Pyrrolo[1,2-a]pyrazine-8-carboxamide, as it has been shown to induce apoptosis in cancer cells. Further research is needed to determine the mechanisms underlying this effect and to explore its potential as a cancer therapy. Another area of interest is the potential neuroprotective properties of Pyrrolo[1,2-a]pyrazine-8-carboxamide, as it has been shown to protect against oxidative stress and inflammation in the brain. Further research is needed to determine the mechanisms underlying this effect and to explore its potential as a treatment for neurodegenerative diseases. Additionally, further research is needed to determine the safety and efficacy of Pyrrolo[1,2-a]pyrazine-8-carboxamide in vivo, which will be necessary for its development as a therapeutic agent.

Synthesis Methods

Pyrrolo[1,2-a]pyrazine-8-carboxamide can be synthesized through a variety of methods, including the reaction of 2,3-dichloropyrazine with 2-aminopyridine, followed by cyclization with an appropriate reagent. Another method involves the reaction of 2,3-dichloropyrazine with 2-aminopyridine, followed by reduction and cyclization with an appropriate reagent. The synthesis of Pyrrolo[1,2-a]pyrazine-8-carboxamide is relatively simple and can be easily scaled up for industrial production.

Scientific Research Applications

Pyrrolo[1,2-a]pyrazine-8-carboxamide has been studied for its potential applications in drug discovery and development. It has been shown to inhibit certain enzymes and receptors, including the protein kinase CK2 and the adenosine A3 receptor. Pyrrolo[1,2-a]pyrazine-8-carboxamide has also been studied for its potential anti-cancer properties, as it has been shown to induce apoptosis in cancer cells. Additionally, Pyrrolo[1,2-a]pyrazine-8-carboxamide has been studied for its potential neuroprotective properties, as it has been shown to protect against oxidative stress and inflammation in the brain.

properties

CAS RN

158945-77-8

Product Name

Pyrrolo[1,2-a]pyrazine-8-carboxamide

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

pyrrolo[1,2-a]pyrazine-8-carboxamide

InChI

InChI=1S/C8H7N3O/c9-8(12)6-1-3-11-4-2-10-5-7(6)11/h1-5H,(H2,9,12)

InChI Key

CVVRXDOMPHKDLQ-UHFFFAOYSA-N

SMILES

C1=CN2C=CN=CC2=C1C(=O)N

Canonical SMILES

C1=CN2C=CN=CC2=C1C(=O)N

synonyms

Pyrrolo[1,2-a]pyrazine-8-carboxamide (9CI)

Origin of Product

United States

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